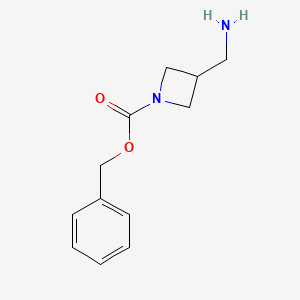

Benzyl 3-(aminomethyl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is part of the azetidine family, which consists of four-membered nitrogen-containing heterocycles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate typically involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and substitution reactions. The process can be summarized as follows:

Reaction of Benzylamine with Epichlorohydrin: This step forms an intermediate aziridine compound.

Cyclization: The intermediate undergoes cyclization to form the azetidine ring.

Substitution: The final step involves substitution reactions to introduce the aminomethyl and carboxylate groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 3-(aminomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives.

Aplicaciones Científicas De Investigación

Benzyl 3-(aminomethyl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and amino acid derivatives.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Mecanismo De Acción

The mechanism of action of Benzyl 3-(aminomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the azetidine ring provides structural rigidity, enhancing binding affinity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

- Benzyl 3-iodoazetidine-1-carboxylate

- Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate

- 1-Cbz-3-aminoazetidine

- 1-Cbz-3-hydroxyazetidine

Uniqueness: Benzyl 3-(aminomethyl)azetidine-1-carboxylate is unique due to its aminomethyl group, which provides additional reactivity and versatility in chemical synthesis. This distinguishes it from other azetidine derivatives that may lack this functional group.

Actividad Biológica

Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of approximately 220.26 g/mol. It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a benzyl group and an aminomethyl substituent. These structural components are crucial for its biological interactions and synthetic versatility.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Azetidine derivatives, including this compound, have shown promising antimicrobial properties. Studies suggest that modifications in the azetidine structure can significantly affect their efficacy against bacterial and fungal strains . For instance, compounds structurally related to this compound have been reported to display antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation. Preliminary research suggests that it may serve as a lead compound for developing anticancer agents by modulating pathways associated with tumor growth.

- Enzyme Inhibition : this compound has been explored for its potential to inhibit cholinesterases and other enzymes linked to neurological disorders. This inhibition could lead to therapeutic applications in treating conditions such as Alzheimer's disease .

The mechanism of action for this compound involves its interaction with various biological macromolecules, such as enzymes and receptors. The azetidine ring structure allows it to mimic certain biological molecules, facilitating binding to these targets. This binding can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Screening : A series of azetidine derivatives were tested for their antibacterial and antifungal activities. Compounds with similar structures demonstrated significant efficacy against various pathogens, suggesting that this compound may exhibit comparable properties .

- Synthesis of Cholinesterase Inhibitors : Research published in the Journal of Organic Chemistry described the use of this compound as a precursor for synthesizing novel cholinesterase inhibitors, showcasing its potential in neuropharmacology.

- In Vivo Studies : Further investigations into the compound's pharmacokinetics and bioavailability are necessary to evaluate its therapeutic potential fully. Initial findings indicate favorable absorption characteristics that warrant additional exploration .

Comparative Analysis

The following table summarizes key comparative data regarding this compound and related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₁₂H₁₆N₂O₂ | Antimicrobial, anticancer, enzyme inhibition | Contains an aminomethyl group enhancing reactivity |

| Benzyl 3-aminoazetidine-1-carboxylate | C₁₁H₁₄N₂O₂ | Moderate antimicrobial | Lacks aminomethyl group; simpler structure |

| Benzyl 2-(aminomethyl)azetidine-1-carboxylate | C₁₂H₁₆N₂O₂ | Antimicrobial | Different position of the aminomethyl group |

Propiedades

IUPAC Name |

benzyl 3-(aminomethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCVYBQLKZYFBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640764 |

Source

|

| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016731-24-0 |

Source

|

| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.